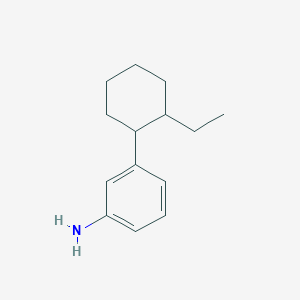

3-(2-Ethylcyclohexyl)aniline

Description

In the landscape of modern chemical research, the exploration of novel molecular architectures is fundamental to the advancement of science. 3-(2-Ethylcyclohexyl)aniline emerges as a compound of interest due to its hybrid structure, combining both aromatic and aliphatic cyclic components. This introduction serves to frame the relevance of this compound within the specific domains of substituted anilines and cyclohexylamines, to dissect its structural and naming conventions, and to touch upon its relevance in the historical and ongoing pursuits of organic synthesis.

Substituted anilines are a class of organic compounds that are foundational to the chemical industry, serving as precursors for a vast array of dyes, pharmaceuticals, and polymers. knowde.comevonik.com The reactivity of the aniline (B41778) core is heavily influenced by the nature and position of its substituents. The amino group on the benzene (B151609) ring directs electrophilic substitution primarily to the ortho and para positions, making the synthesis of meta-substituted anilines a more complex challenge. acs.org

Cyclohexylamines, on the other hand, are aliphatic amines that are also significant building blocks in chemical synthesis. wikipedia.orgatamanchemicals.com They are typically colorless liquids with a characteristic fishy odor and are miscible with water and common organic solvents. wikipedia.orgusda.gov Their preparation often involves the catalytic hydrogenation of the corresponding aniline, a process that converts the aromatic ring into a saturated cyclohexane (B81311) ring. wikipedia.orgusda.gov Cyclohexylamine (B46788) itself is utilized as a precursor in the production of vulcanization accelerators and as a corrosion inhibitor. wikipedia.org

This compound represents a convergence of these two important classes of compounds. The presence of the bulky, non-polar 2-ethylcyclohexyl group at the meta position of the aniline ring is expected to significantly influence the molecule's physical properties, such as its solubility and boiling point, as well as its chemical reactivity.

The formal IUPAC name for this compound is derived by identifying the parent aniline structure and naming the substituent at the third carbon atom of the benzene ring. The substituent is a 2-ethylcyclohexyl group. The numbering of the aniline ring begins at the carbon atom bearing the amino group and proceeds around the ring to give the substituent the lowest possible locant.

Key Structural Features:

Aniline Moiety: A benzene ring substituted with an amino (-NH2) group. This part of the molecule is polar and can engage in hydrogen bonding.

Cyclohexyl Group: A six-membered saturated hydrocarbon ring. This component is non-polar and conformationally flexible, typically adopting a chair conformation.

Ethyl Group: A two-carbon alkyl substituent on the cyclohexyl ring.

Meta-Substitution Pattern: The cyclohexyl group is attached to the third carbon atom of the aniline ring relative to the amino group.

The presence of two stereocenters in the 2-ethylcyclohexyl substituent (at C1 and C2 of the cyclohexane ring) means that this compound can exist as a mixture of diastereomers (cis and trans) and each of these can exist as a pair of enantiomers.

Below is a table summarizing the key identifiers for the core structures related to this compound.

| Property | Aniline | Cyclohexylamine | 3-Ethylaniline |

| CAS Number | 62-53-3 | 108-91-8 | 587-02-0 |

| Molecular Formula | C₆H₇N | C₆H₁₃N | C₈H₁₁N |

| Molar Mass | 93.13 g/mol | 99.17 g/mol | 121.18 g/mol |

| Boiling Point | 184.1 °C | 134.5 °C | 212 °C |

| Melting Point | -6.3 °C | -17.7 °C | -8 °C |

| Density | 1.022 g/cm³ | 0.8647 g/cm³ | 0.975 g/mL at 25 °C |

While specific historical accounts of this compound are scarce, the broader families of substituted anilines and cyclohexylamines have been central to the development of organic chemistry since the 19th century. The synthesis of aniline itself was a landmark achievement, paving the way for the synthetic dye industry.

In contemporary research, the synthesis of substituted anilines remains an active area of investigation. Modern synthetic methods often focus on developing more efficient and selective reactions. For instance, recent research has explored the synthesis of substituted anilines from cyclohexanones using palladium-catalyzed systems, which offers a different strategic approach to constructing the aniline core. acs.orgbohrium.com Other novel methods include three-component reactions and copper-catalyzed rearrangements to access meta-substituted anilines. acs.orgrsc.org

The significance of a molecule like this compound in this context is as a potential building block for more complex molecules. The presence of the amino group allows for a wide range of functionalization reactions, such as diazotization followed by substitution, acylation, and alkylation. The bulky and lipophilic ethylcyclohexyl group could be exploited to enhance the solubility of resulting compounds in non-polar media or to introduce specific steric interactions in the design of ligands for catalysis or as pharmacophores in medicinal chemistry.

The synthesis of this compound would likely involve multi-step sequences. One plausible route could be the Friedel-Crafts alkylation of a protected aniline with a suitable 2-ethylcyclohexyl derivative, followed by deprotection. Another approach could involve the coupling of a 3-haloaniline derivative with a 2-ethylcyclohexyl metallic reagent. The development of efficient synthetic routes to such specifically substituted anilines continues to be a goal in organic synthesis, as it expands the toolbox available to chemists for creating new materials and bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-(2-ethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h5,7-8,10-11,14H,2-4,6,9,15H2,1H3 |

InChI Key |

GNNYUNRJKNSCLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2 Ethylcyclohexyl Aniline

Classical and Contemporary Approaches to the Aniline (B41778) Core

The aniline moiety serves as a fundamental building block in a vast array of chemical compounds. Its synthesis has evolved from classical methods to highly sophisticated modern techniques, offering chemists a versatile toolbox for creating complex derivatives.

Reductive Amination Pathways to Aniline Derivatives

For the synthesis of aniline derivatives, this pathway can be approached in two primary ways: by reacting an appropriate ketone or aldehyde with aniline or by using a nitroarene as a precursor. The one-pot reductive amination of aldehydes with nitroarenes is a particularly powerful strategy, as it combines the reduction of the nitro group to an amine with the subsequent condensation and reduction of the resulting imine. researchgate.net A variety of reducing agents can be employed, from classical borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to catalytic hydrogenation setups. researchgate.netresearchgate.net For instance, protocols using borane (B79455) complexes (BH₃·THF) have proven effective for the reductive amination of ketones with electron-deficient anilines. thieme-connect.comthieme-connect.com

Modern approaches have introduced more environmentally benign and efficient catalysts. Iron-based Lewis catalysts and iridium complexes have been developed for reductive amination, often allowing the reactions to proceed in aqueous solutions or under milder conditions. researchgate.net The use of H-cube technology, which facilitates in-situ imine formation and reduction, represents a technological advancement that can circumvent issues like long reaction times and tedious work-ups associated with batch protocols. rsc.orgrsc.org

Table 1: Comparison of Selected Reductive Amination Methods

| Method | Reducing Agent/Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Classical Borohydride | NaBH(OAc)₃ (STAB) | Aldehydes, Ketones, various amines | Well-established, good for acid-sensitive substrates. thieme-connect.com |

| Borane Complex | BH₃·THF / Acetic Acid | Ketones, electron-deficient anilines | Powerful, reliable for challenging substrates. thieme-connect.comthieme-connect.com |

| Catalytic Hydrogenation | Pd/C, H₂ or H-donor (e.g., Ammonium Formate) | Nitroarenes, Aldehydes | Environmentally benign, selective mono-N-alkylation. acs.org |

| Iridium Catalysis | Iridium Complexes / Formic Acid | Aldehydes, Ketones | Excellent yields, can be scaled up, works in aqueous solution. researchgate.net |

| Flow Chemistry | H-cube® (Catalytic Hydrogenation) | Functionalized aldehydes, anilines | No need to handle reductants, easy work-up, acid-free conditions. rsc.org |

Aromatic Substitution Reactions in Aniline Synthesis

Aromatic substitution reactions are fundamental to functionalizing benzene (B151609) rings. These can be categorized as either electrophilic or nucleophilic, depending on the nature of the attacking species.

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. The amino group (-NH₂) of aniline is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com This high reactivity can sometimes be a drawback, leading to multiple substitutions and oxidative side reactions, for example, during nitration or halogenation. libretexts.org To control the reaction and achieve mono-substitution, the reactivity of the amino group is often attenuated by converting it into an amide (e.g., acetanilide). libretexts.orgsundarbanmahavidyalaya.in The less-activating acetyl group still directs ortho- and para-, but allows for more controlled substitutions. The protecting acetyl group can later be removed by hydrolysis. sundarbanmahavidyalaya.in For a meta-substituted target like 3-(2-Ethylcyclohexyl)aniline, a direct electrophilic substitution on aniline is not a viable primary strategy. Instead, one would typically start with a benzene ring bearing a meta-directing group (like a nitro or carbonyl group), perform the substitution, and then convert that directing group into the desired amine. libretexts.org

Nucleophilic Aromatic Substitution (NAS) is less common for simple arenes and requires the benzene ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). tib.eunih.gov The reaction proceeds through an addition-elimination mechanism. While not a direct route to unsubstituted anilines from benzene, it is a key method for creating highly functionalized aniline derivatives by displacing a leaving group with an amine nucleophile. nih.gov

Coupling Reactions in Aniline Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of anilines, offering mild and highly versatile methods for forming carbon-nitrogen bonds. nih.govwikipedia.org

The Buchwald-Hartwig amination is arguably the most prominent of these methods. It involves the palladium-catalyzed coupling of an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a base. wikipedia.orgrsc.org The development of various phosphine (B1218219) ligands has been crucial to the reaction's success, allowing for the coupling of a wide range of amines, including primary anilines and even ammonia (B1221849) equivalents, with diverse aryl partners. wikipedia.orgrsc.orgacs.org This reaction has largely replaced harsher traditional methods for C-N bond formation. wikipedia.org For synthesizing primary anilines, systems have been developed that directly use ammonia or ammonia surrogates like benzophenone (B1666685) imine. wikipedia.orgstackexchange.com

Other notable coupling reactions include the Chan-Lam coupling , which uses a copper catalyst to couple organoboronic acids with amines, and the Ullmann condensation , an older, copper-catalyzed reaction that typically requires harsher conditions than the palladium-catalyzed alternatives. rsc.orgstackexchange.com These reactions provide complementary strategies for constructing the aniline core. Furthermore, reactions like the Suzuki and Heck couplings, while primarily known for C-C bond formation, can be integral in multi-step syntheses that ultimately lead to the target aniline structure. researchgate.netwikipedia.orgmdpi.com

Introduction and Functionalization of the Cyclohexyl Ring

The synthesis of the this compound target molecule requires the formation of the 2-ethylcyclohexyl substituent and its attachment to the aniline core.

Stereoselective Synthesis of the 2-Ethylcyclohexyl Moiety

Creating the 2-ethylcyclohexyl group with defined stereochemistry is a critical challenge. Catalytic hydrogenation of a corresponding aromatic precursor, such as o-ethylphenol or ethylbenzene, is a direct approach. The hydrogenation of disubstituted benzenes over heterogeneous catalysts like rhodium or ruthenium often yields cis-isomers as the major product. ethz.ch The stereoselectivity arises from the syn-addition of hydrogen atoms to the face of the aromatic ring adsorbed onto the catalyst surface. masterorganicchemistry.com

Alternatively, stereocontrol can be achieved through hydrogen borrowing catalysis, a powerful method for the alkylation of ketones with alcohols. nih.gov An iridium-catalyzed (5+1) annulation strategy, for instance, can construct functionalized cyclohexanes from 1,5-diols and methyl ketones with high levels of stereocontrol. acs.org Such a strategy could be adapted to build the 2-ethylcyclohexyl skeleton from simpler, acyclic precursors.

Table 2: Strategies for Substituted Cyclohexane (B81311) Synthesis

| Strategy | Description | Stereochemical Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogenation of a disubstituted aromatic ring over a metal catalyst (e.g., Rh, Ru). | Generally favors syn-addition, leading to cis-products. | ethz.chmasterorganicchemistry.com |

| Hydrogen Borrowing Annulation | Iridium-catalyzed coupling of a C5 unit (e.g., 1,5-diol) and a C1 unit (e.g., ketone). | High control over relative stereochemistry through catalyst and reaction conditions. | acs.org |

| Asymmetric Hydrogenation | Use of a chiral catalyst or a chiral auxiliary attached to the substrate. | Can provide high enantiomeric and diastereomeric purity. | ethz.chnih.gov |

Coupling Reactions for Cyclohexyl-Aniline Linkage

Connecting the pre-formed 2-ethylcyclohexyl moiety to the aniline ring requires the formation of a carbon-carbon bond between a cycloalkyl group and an aryl group. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.

The Suzuki-Miyaura coupling is a versatile option, involving the reaction of an organoboron species with an organohalide catalyzed by a palladium complex. wikipedia.org A plausible route for the target molecule would be the coupling of (2-ethylcyclohexyl)boronic acid with 3-bromoaniline (B18343) (or a protected version).

The Negishi coupling provides another powerful tool, coupling an organozinc reagent with an organohalide, catalyzed by nickel or palladium. nih.gov This reaction benefits from the high reactivity of organozinc reagents. Similarly, other cross-coupling reactions can be employed to form the requisite sp²-sp³ C-C bond. nih.govresearchgate.net

A different conceptual approach involves a dehydrogenative coupling strategy, which uses cyclohexanones as surrogates for aryl halides. researchgate.net In this method, the cyclohexanone (B45756) condenses with an amine to form an enamine, which then undergoes catalytic dehydrogenation to form the aromatic aniline product. researchgate.net Another innovative method is the direct reductive coupling of phenols with anilines, where a palladium catalyst and a hydrogen donor convert the phenol (B47542) to a cyclohexanone in situ, which then couples with the aniline before a final reduction step. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound relies on carefully optimized reaction conditions to maximize yield and purity while minimizing side reactions. Two primary synthetic pathways are the catalytic hydrogenation of a nitroaromatic precursor and the reductive amination of a cyclohexanone derivative.

Catalytic Hydrogenation Route: A common strategy for synthesizing anilines is the reduction of the corresponding nitroarene. researchgate.net For this compound, the precursor would be 1-ethyl-2-(3-nitrophenyl)cyclohexane. The optimization of this reaction typically involves the screening of catalysts, solvents, temperature, and hydrogen pressure. Heterogeneous catalysts are preferred for their ease of separation and recyclability.

Key parameters for optimization include:

Catalyst Selection: Noble metal catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), and Ruthenium-based catalysts are highly effective for nitro group reduction. semanticscholar.org The choice of catalyst and its support can significantly influence selectivity, especially if other reducible functional groups are present. researchgate.net

Solvent System: Solvents like ethanol, ethyl acetate, and tetrahydrofuran (B95107) (THF) are commonly used. The solvent can affect catalyst activity and substrate solubility. arkat-usa.org For instance, THF has been shown to decrease reaction times in some hydrogenations but poses safety risks due to its flammability. arkat-usa.org

Temperature and Pressure: These parameters are interdependent. Higher temperatures and pressures generally increase the reaction rate but can also lead to over-reduction or side reactions. Optimal conditions are typically found in the range of room temperature to 80°C and hydrogen pressures from 1 to 5 bar. nih.gov

An illustrative optimization table for the catalytic hydrogenation of a nitroaromatic precursor is shown below. While specific data for 1-ethyl-2-(3-nitrophenyl)cyclohexane is not publicly available, this table represents a typical experimental design for such a synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5% Pd/C (1) | Ethanol | 25 | 1 | 12 | 75 |

| 2 | 5% Pd/C (1) | Ethyl Acetate | 25 | 1 | 12 | 82 |

| 3 | 5% Pd/C (1) | Ethanol | 50 | 5 | 4 | 91 |

| 4 | 10% Pd/C (0.5) | Ethanol | 50 | 5 | 3 | 95 |

| 5 | Ru/C (1) | Ethanol | 50 | 5 | 6 | 88 |

Reductive Amination Route: An alternative pathway is the direct reductive amination between 2-ethylcyclohexanone (B1346015) and a suitable aminating agent, such as a protected 3-aminophenol (B1664112) derivative followed by further transformations, or a one-pot reaction with a nitro compound. frontiersin.org This cascade reaction combines the synthesis of the primary amine and its alkylation in a single step, which is highly desirable from an efficiency standpoint. frontiersin.org

Optimization of one-pot reductive amination involves:

Reducing Agent: A variety of borohydride reagents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over ketones. masterorganicchemistry.compurdue.edu

Catalyst: Both homogeneous and heterogeneous catalysts can be employed. For instance, palladium-N-heterocyclic carbene complexes have shown high efficiency. rsc.org

Acid Co-catalyst: The reaction is often facilitated by mildly acidic conditions (pH 4-5) to promote imine formation without deactivating the amine nucleophile. masterorganicchemistry.com Acetic acid is a common additive.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by adhering to these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic hydrogenation of 1-ethyl-2-(3-nitrophenyl)cyclohexane to this compound is a highly atom-economical reaction. The only byproduct is water, making it a greener alternative to stoichiometric reductions that generate large amounts of waste. rsc.orgrsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of heterogeneous catalysts like Pd/C or Ru/HZSM-5 in both hydrogenation and reductive amination allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost. rsc.orgresearchgate.net Recent research has focused on developing magnetically recyclable catalysts, further simplifying the separation process. bohrium.com

Safer Solvents and Auxiliaries: The choice of solvent is critical. While traditional organic solvents are effective, their environmental and health impacts are significant. Research is moving towards using water as a reaction medium where possible. rsc.org For instance, reductive aminations have been successfully performed in aqueous media using specialized catalysts. rsc.org When organic solvents are necessary, greener options like cyclopentyl methyl ether (CPME) are being explored.

Designing for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The optimization of catalytic systems to be highly active under mild conditions is a key area of green chemistry research. semanticscholar.orgnih.gov For example, highly active ruthenium dioxide catalysts have shown efficacy in hydrogenating nitroarenes at relatively low temperatures. semanticscholar.org

By integrating these principles, the synthesis of this compound can be performed more efficiently and with a reduced environmental footprint, aligning with the goals of modern sustainable chemistry.

Chemical Reactivity and Mechanistic Investigations of 3 2 Ethylcyclohexyl Aniline

Reactions Involving the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline moiety is the primary site of nucleophilic attack, participating in a variety of bond-forming reactions.

N-alkylation of anilines, including sterically hindered derivatives, can be achieved using various alkylating agents such as alkyl halides or alcohols under suitable catalytic conditions. For a secondary aniline like 3-(2-ethylcyclohexyl)aniline, N-alkylation introduces a second organic substituent onto the nitrogen atom. The reaction with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents an atom-efficient approach. nih.gov This method typically employs transition metal catalysts, such as those based on ruthenium or iridium, which facilitate the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction of the resulting imine. nih.govnih.gov

The reaction conditions for the N-alkylation of anilines with alcohols can be optimized to achieve high yields of the desired secondary or tertiary amines. nih.govnih.gov For instance, a commercially available ruthenium complex has been shown to effectively catalyze the N-alkylation of various aromatic amines with primary alcohols under mild conditions. nih.gov

N-acylation, the reaction of the aniline with an acylating agent like an acyl chloride or anhydride, readily forms an amide. This reaction is generally rapid and high-yielding. The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acylating agent. Due to the steric bulk of the 2-ethylcyclohexyl group, the rate of both N-alkylation and N-acylation might be slightly diminished compared to less hindered anilines.

Hypothetical data based on typical yields for similar sterically hindered anilines.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound| Entry | Alkylating/Acylating Agent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | [Ru]-catalyst, KOBut, Toluene, 110°C | N-benzyl-3-(2-ethylcyclohexyl)aniline | 85-95 |

| 2 | Methanol | [Ru]-catalyst, KOBut, Reflux | N-methyl-3-(2-ethylcyclohexyl)aniline | 70-80 |

| 3 | Acetyl chloride | Pyridine, CH2Cl2, 0°C to rt | N-acetyl-3-(2-ethylcyclohexyl)aniline | >95 |

As an extension of N-acylation, amides are readily formed from this compound. The synthesis of amides from carboxylic acids and amines is a cornerstone of organic synthesis, often facilitated by coupling agents that activate the carboxylic acid. nih.gov

Urethane (B1682113) formation involves the reaction of the aniline with an isocyanate or a similar reagent to form a carbamate (B1207046) linkage. The mechanism of urethane formation from an isocyanate and an alcohol is well-studied and can be catalyzed by both acids and bases. mdpi.com In the context of anilines, the nitrogen atom acts as the nucleophile attacking the electrophilic carbonyl carbon of the isocyanate. The reaction is generally efficient, though the steric hindrance of the 2-ethylcyclohexyl group may influence the reaction kinetics. The synthesis of polyurethanes, for instance, involves the reaction of di- or polyisocyanates with polyols, a process that can be catalyzed by various compounds, including amines. rsc.org

The aniline moiety is susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds, while stronger conditions can result in polymerization or degradation. The oxidation of anilines can be achieved using reagents such as hydrogen peroxide, peroxy acids, or metal-based oxidants. sigmaaldrich.comnrel.gov The steric hindrance provided by the 2-ethylcyclohexyl group may influence the selectivity of the oxidation, potentially favoring the formation of specific products by shielding the nitrogen atom from excessive oxidation.

Hypothetical data based on typical outcomes for the oxidation of substituted anilines.

Table 2: Oxidation Products of this compound| Entry | Oxidizing Agent | Conditions | Major Product |

|---|---|---|---|

| 1 | m-CPBA | CH2Cl2, 0°C | 1-(2-Ethylcyclohexyl)-3-nitrosobenzene |

| 2 | H2O2, CH3COOH | 50°C | 1-(2-Ethylcyclohexyl)-3-nitrobenzene |

Reactions on the Aromatic Ring System

The amino group of an aniline is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

In this compound, the amino group directs electrophilic attack to the 2, 4, and 6 positions. The 2-ethylcyclohexyl group at the 3-position is a weak activating group and also an ortho, para-director. However, its directing effect is much weaker than that of the amino group. Therefore, the substitution pattern is primarily controlled by the powerful directing effect of the amino group.

The bulky 2-ethylcyclohexyl group will exert a significant steric hindrance at the adjacent 2- and 4-positions. Consequently, electrophilic attack is most likely to occur at the 6-position, which is para to the amino group and relatively unhindered. Attack at the 2-position would be sterically disfavored due to the proximity of the ethylcyclohexyl group. Attack at the 4-position, while electronically favored by the amino group, would also experience some steric hindrance.

Hypothetical data based on established directing effects in substituted anilines.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound| Reaction | Electrophile | Major Product | Minor Product(s) |

|---|---|---|---|

| Nitration | NO2+ | 6-Nitro-3-(2-ethylcyclohexyl)aniline | 4-Nitro-3-(2-ethylcyclohexyl)aniline |

| Bromination | Br2, FeBr3 | 6-Bromo-3-(2-ethylcyclohexyl)aniline | 2-Bromo- and 4-Bromo-isomers |

It is important to note that Friedel-Crafts reactions can be problematic with anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. nrel.gov

Halogenated derivatives of this compound are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron reagent. A bromo- or iodo-derivative of this compound could be coupled with various boronic acids or esters to introduce new aryl or vinyl substituents. Recent studies have shown the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, highlighting the reaction's tolerance for the free amino group. nih.govrsc.org

Buchwald-Hartwig Amination : This reaction forms a new C-N bond between an aryl halide and an amine. A halogenated this compound could be coupled with a variety of primary or secondary amines to form more complex diaryl or alkylaryl amines. The development of sterically hindered phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include challenging substrates. wikipedia.orgorganic-chemistry.orgtcichemicals.com

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. For instance, a bromo-derivative of this compound could react with styrene (B11656) in the presence of a palladium catalyst to form a stilbene (B7821643) derivative. nih.govresearchgate.netresearchgate.net

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne. A halogenated this compound could be used to synthesize aryl alkynes, which are versatile synthetic intermediates. researchgate.netbeilstein-journals.org

The specific position of the halogen on the aromatic ring would be crucial for these reactions. For example, a halogen at the 6-position would be the most likely product of electrophilic halogenation and would be a suitable substrate for these coupling reactions.

Hypothetical data based on typical yields for palladium-catalyzed coupling reactions.

Table 4: Potential Metal-Catalyzed Coupling Reactions of 6-Bromo-3-(2-ethylcyclohexyl)aniline| Reaction | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 6-Phenyl-3-(2-ethylcyclohexyl)aniline | 80-95 |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3, XPhos, NaOtBu | 4-(3-(2-Ethylcyclohexyl)anilin-2-yl)morpholine | 75-90 |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 6-Styryl-3-(2-ethylcyclohexyl)aniline | 70-85 |

Reactions Involving the Cyclohexyl Ring

The reactivity of the cyclohexyl substituent in this compound is a critical aspect of its chemical profile. The saturated carbocyclic ring presents opportunities for stereoisomeric transformations and functionalization at various positions, influenced by the electronic and steric nature of the aniline moiety.

Stereoisomeric Transformations of Cyclohexyl Substituents

The 2-ethylcyclohexyl group attached to the aniline ring at the meta position can exist as stereoisomers, primarily cis and trans diastereomers, arising from the relative orientation of the ethyl group and the point of attachment to the aniline ring. The interconversion of these stereoisomers can be of synthetic importance, potentially proceeding through mechanisms that involve the formation of a planar intermediate or through equilibrium processes under specific catalytic conditions.

Research into the stereochemistry of substituted cyclohexanes has established that the conformational preferences of the substituents play a significant role in the stability and reactivity of the isomers. The bulky 2-ethylcyclohexyl group will likely adopt a conformation that minimizes steric strain, with the substituents preferentially occupying equatorial positions.

Table 1: Predicted Relative Stabilities of this compound Stereoisomers

| Stereoisomer | Relative Orientation of Substituents | Predicted Relative Stability |

| cis-1-ethyl-2-(3-aminophenyl)cyclohexane | Ethyl and aminophenyl groups on the same face | Less stable |

| trans-1-ethyl-2-(3-aminophenyl)cyclohexane | Ethyl and aminophenyl groups on opposite faces | More stable |

Note: This table is based on general principles of cyclohexane (B81311) conformational analysis and predicts the trans isomer to be more stable due to reduced steric hindrance.

Functionalization at Ethyl and Cyclohexyl Positions

The aliphatic nature of the ethyl and cyclohexyl groups allows for a range of functionalization reactions, which can be influenced by the presence of the aromatic aniline ring.

Direct Functionalization:

Free-Radical Halogenation: The saturated carbons of the cyclohexyl and ethyl groups are susceptible to free-radical halogenation (e.g., using N-bromosuccinimide). The selectivity of this reaction would be influenced by the stability of the resulting carbon radical, with tertiary carbons being the most reactive.

Oxidation: Strong oxidizing agents can lead to the oxidation of the cyclohexyl ring, potentially resulting in the formation of cyclohexanones or ring-opened products. The conditions for such reactions would need to be carefully controlled to avoid oxidation of the electron-rich aniline ring.

Indirect Functionalization:

The synthesis of aniline derivatives often involves the catalytic dehydrogenation of cyclohexanones and cyclohexenones to generate the aromatic ring. researchgate.net This suggests that the reverse reaction, the hydrogenation of the aniline ring, could be a potential pathway for modifying the cyclohexyl moiety, although this would alter the fundamental structure of the parent compound.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms of this compound is essential for predicting its behavior in chemical transformations and for designing synthetic routes to its derivatives. The interplay between the nucleophilic amino group, the aromatic ring, and the aliphatic substituent governs the pathways through which it reacts.

Free Radical Pathways in Aniline Chemistry

While ionic pathways often dominate aniline chemistry, free radical mechanisms can also play a significant role, particularly in reactions initiated by light, heat, or radical initiators. Computational studies on intramolecular radical addition to substituted anilines have shown that the polarity of the reactants is a key factor. beilstein-journals.org Electrophilic radicals tend to react more readily with nucleophilic arenes like aniline. beilstein-journals.org

The substitution pattern on the aniline nitrogen atom is also crucial; for instance, methyl substitution can lead to slower addition rates compared to phenyl substitution. beilstein-journals.org In the context of this compound, the electron-donating nature of the alkyl substituent would be expected to enhance the nucleophilicity of the aniline ring, potentially accelerating reactions with electrophilic radicals. beilstein-journals.org

Ionic Mechanisms and Nucleophilic Character

The lone pair of electrons on the nitrogen atom of the amino group makes aniline and its derivatives nucleophilic. quora.com This nucleophilicity is central to many of its reactions, including alkylation, acylation, and electrophilic aromatic substitution.

The basicity of the amino group is a key determinant of its nucleophilic character. The lone pair on the nitrogen in aniline is delocalized into the aromatic ring, which makes it less basic and less nucleophilic than a typical alkyl amine like cyclohexylamine (B46788). chemistrysteps.comucalgary.ca The presence of the 2-ethylcyclohexyl group, being an electron-donating alkyl group, is expected to slightly increase the electron density on the aniline ring through an inductive effect, thereby enhancing the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. reddit.com

Anilines are highly reactive towards electrophilic aromatic substitution, with the amino group being a strong activating and ortho-, para-directing group. byjus.comlibretexts.org However, the 2-ethylcyclohexyl substituent is in the meta position, which will sterically and electronically influence the positions of further substitution on the aromatic ring.

Table 2: Predicted pKa Values and Relative Nucleophilicity

| Compound | pKa of Conjugate Acid | Predicted Relative Nucleophilicity |

| Aniline | 4.6 | Baseline |

| Cyclohexylamine | 10.6 | Higher |

| This compound | ~4.7-4.8 | Slightly higher than aniline |

Note: The pKa value for this compound is an estimation based on the electronic effect of the alkyl substituent.

Transition State Analysis in this compound Reactions

Transition state analysis provides insight into the energy barriers and geometries of the intermediates in a chemical reaction. For reactions involving substituted anilines, computational methods such as Density Functional Theory (DFT) have been employed to model transition states.

In the context of electrophilic aromatic substitution on this compound, the transition state would involve the formation of a sigma complex (arenium ion) where the electrophile has attacked the aromatic ring. The stability of this intermediate, and thus the activation energy of the reaction, will be influenced by the ability of the amino group and the alkyl substituent to stabilize the positive charge.

For reactions involving the amino group itself, such as N-alkylation, the transition state would resemble an SN2-type geometry, with the nitrogen atom acting as the nucleophile. The steric bulk of the 2-ethylcyclohexyl group, particularly if it restricts the approach to the nitrogen atom, could influence the energy of this transition state. Computational studies on similar systems have highlighted the importance of factors like hydrogen bonding in organizing the transition state geometry. acs.org

Structural Modifications and Derivative Synthesis of 3 2 Ethylcyclohexyl Aniline Analogues

Systematic Variation of Substituents on the Aniline (B41778) Ring

The aniline ring of 3-(2-ethylcyclohexyl)aniline is a prime site for structural modification to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions are commonly employed to introduce a variety of functional groups onto the ring. smolecule.com

Research into related scaffolds, such as N-methylaryl-N'-aryl-4-aminobenzamides, demonstrates that substitution on the aniline ring is critical for biological activity. For instance, in a series of Wip1 phosphatase inhibitors, unsubstituted anilines showed no significant inhibitory activity. However, the introduction of an aromatic carboxylic acid to the aniline nitrogen resulted in modest inhibition. nih.gov Further functionalization, such as the incorporation of an ester group on the central aromatic ring, led to a slight improvement in activity, highlighting the importance of these modifications. nih.gov

Common synthetic strategies for modifying the aniline ring include:

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can alter the electronic profile and lipophilicity of the molecule.

Nitration and Reduction: Nitration of the aromatic ring followed by reduction provides access to amino-substituted analogues, which can be further derivatized.

Acylation: Reaction with acyl chlorides or anhydrides can introduce various acyl groups, potentially forming amides that can interact with biological targets. smolecule.com

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups to the aromatic ring. smolecule.com

Modifications of the Ethyl Group and Cyclohexyl Ring

Alterations to the ethyl group and the cyclohexyl ring of the this compound structure are crucial for probing the impact of steric bulk and hydrophobicity on ligand-receptor interactions.

Studies on related cyclohexylamine (B46788) derivatives have shown that modifications to the cyclohexyl ring can significantly influence biological activity. For example, in a series of JAK3 inhibitors, the introduction of a methyl group at the 2-position of the cyclohexyl ring led to a threefold increase in JAK3 inhibitory activity compared to the unsubstituted analogue. jst.go.jp Further exploration revealed that converting this to an ethyl or a di-methyl group maintained potent activity. jst.go.jp The position of the substituent on the cyclohexyl ring was also found to be important, with a 3-methylcyclohexylamine (B3022809) analogue showing potent activity, while a 4-methylcyclohexylamine (B30895) analogue had slightly decreased activity. jst.go.jp

Computational analyses have supported these findings, suggesting that increased bulkiness of the C4-substituent, such as a substituted cyclohexylamine, can lead to enhanced inhibitory activity by displacing unfavorable water molecules in the binding pocket of the target enzyme. jst.go.jp

Synthetic approaches to modify the ethylcyclohexyl moiety include:

Variation of the Alkyl Chain: The ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, cyclopropylmethyl) to assess the optimal chain length and branching for biological activity. google.com

Ring Size Variation: The cyclohexyl ring can be replaced with other cycloalkyl rings (e.g., cyclopentyl, cycloheptyl) to evaluate the effect of ring size on the conformational preferences of the molecule. jst.go.jp

Introduction of Substituents on the Cyclohexyl Ring: As demonstrated in the JAK3 inhibitor studies, adding substituents like methyl or ethyl groups to the cyclohexyl ring can fine-tune the compound's activity. jst.go.jp

Introduction of Heteroatoms: Replacing a carbon atom in the cyclohexyl ring with a heteroatom (e.g., oxygen, nitrogen) can introduce polarity and hydrogen bonding capabilities.

The table below summarizes the effects of some of these modifications on related compounds.

| Modification Type | Example Analogue | Observed Effect on Activity | Reference |

| Ring Substitution | 2-methyl-cyclohexylamine | ~3-fold increase in JAK3 inhibition | jst.go.jp |

| 3-methylcyclohexylamine | Potent JAK3 inhibition | jst.go.jp | |

| 4-methylcyclohexylamine | Slightly decreased JAK3 inhibition | jst.go.jp | |

| Alkyl Group Variation | 2-ethyl-cyclohexylamine | Maintained potent JAK3 inhibition | jst.go.jp |

| 2-di-methyl-cyclohexylamine | Maintained potent JAK3 inhibition | jst.go.jp |

Conjugation of this compound with Other Organic Frameworks

Conjugating the this compound scaffold with other organic frameworks, particularly heterocyclic systems, is a common strategy to create hybrid molecules with novel or enhanced biological properties. This approach can combine the pharmacophoric features of two different molecular classes.

For instance, research has shown that conjugating a cyclohexylamino group to a 1H-pyrrolo[2,3-b]pyridine ring can lead to a significant increase in JAK3 inhibitory activity. jst.go.jp Similarly, in the development of dopamine (B1211576) D3 receptor ligands, fragments of known pharmacophores are often linked together. For example, a 2,3-diCl-phenylpiperazine "privileged pharmacophore" (PP) has been linked to various "scaffold/linker/spacer" (SP) fragments, such as indole-2-carboxamides, via a conformationally restricted trans-cyclopropylmethyl chain. nih.gov

The synthesis of these conjugated molecules often involves multi-step reaction sequences, including:

Amide Bond Formation: Coupling the aniline nitrogen or a substituent on the aniline ring with a carboxylic acid-containing heterocyclic framework using coupling reagents like CDI (1,1'-Carbonyldiimidazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). jst.go.jpnih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Negishi couplings, can be used to form carbon-carbon bonds between the aniline derivative and another aromatic or heterocyclic system. nih.gov

Nucleophilic Aromatic Substitution: The aniline nitrogen can act as a nucleophile to displace a leaving group on an electron-deficient heterocyclic ring.

These synthetic strategies provide a versatile toolkit for creating a diverse library of conjugated this compound derivatives for biological screening.

Conformational Analysis of this compound Derivatives

The three-dimensional shape, or conformation, of this compound derivatives plays a critical role in their ability to bind to biological targets. The flexible ethylcyclohexyl group can adopt various spatial arrangements, and understanding the preferred conformations is essential for rational drug design.

Computational modeling is a powerful tool for studying the conformational landscape of these molecules. researchgate.net Methods like quantum mechanics and molecular mechanics can be used to calculate the energies of different conformations and identify the most stable (lowest energy) ones. For related biphenylcyclohexane liquid crystalline derivatives, computational analysis has been used to estimate the probability of different configurations and understand their phase stability. researchgate.net

In studies of JAK3 inhibitors, docking calculations and WaterMap analysis were used to understand how the conformation of the ligand within the enzyme's binding site affects its inhibitory activity. jst.go.jp These analyses revealed that an intramolecular hydrogen bond could maintain an active conformation and that bulkier substituents could enhance activity by displacing unfavorable water molecules. jst.go.jp Photochromic molecules, which can change their conformation in response to light, offer another avenue for controlling the shape and properties of related organic frameworks. researchgate.net

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the conformation of these molecules in solution.

Stereochemical Aspects of Analogues of this compound

The this compound molecule contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have significantly different biological activities, as they may interact differently with chiral biological macromolecules like enzymes and receptors. researchgate.net

The synthesis of stereochemically pure analogues is therefore of great importance. This can be achieved through several approaches:

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to favor the formation of one stereoisomer over others. cardiff.ac.uk

Chiral Resolution: Separating a mixture of stereoisomers using techniques like chiral chromatography.

Use of Chiral Starting Materials: Employing enantiomerically pure starting materials to control the stereochemistry of the final product.

The importance of stereochemistry is well-documented in medicinal chemistry. For example, in the development of dopamine D3 receptor ligands, the stereochemistry of a trans-cyclopropylmethyl linker was found to be crucial for receptor affinity and selectivity. nih.gov Similarly, the biological activity of many endogenous molecules, like adrenaline, is dependent on their specific stereochemistry. researchgate.net Therefore, a thorough investigation of the stereochemical aspects of this compound analogues is essential for developing potent and selective therapeutic agents.

Computational and Theoretical Studies on 3 2 Ethylcyclohexyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-empirical Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-(2-Ethylcyclohexyl)aniline. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G**), offer a balance of computational cost and accuracy for determining optimized geometries, electronic properties, and vibrational frequencies. researchgate.net These calculations serve as the foundation for a deeper understanding of the molecule's structure and reactivity.

The electronic character of this compound is defined by the interplay between the aromatic aniline (B41778) ring and the aliphatic ethylcyclohexyl substituent. The ethylcyclohexyl group, being an alkyl substituent, acts as a weak electron-donating group through an inductive effect. This influences the electron density of the aniline ring.

DFT calculations on similar alkyl-substituted anilines reveal that electron-donating substituents increase the electron density of the π-system. nih.gov The highest occupied molecular orbital (HOMO) is typically localized on the aniline moiety, particularly on the π-system and the nitrogen atom's lone pair, which is characteristic of the molecule's role as a nucleophile or electron donor. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Analysis of the charge distribution, for instance through Mulliken population analysis or by mapping the electrostatic potential (ESP), shows a concentration of negative charge around the nitrogen atom, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for Aniline and an Alkyl-Substituted Analogue

This table presents typical values for related compounds to infer the properties of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Aniline | DFT/B3LYP | -5.43 | -0.01 | 5.44 |

Note: The presence of the alkyl group in this compound is expected to slightly raise the HOMO energy and minimally affect the LUMO energy, leading to a marginally smaller energy gap compared to unsubstituted aniline.

The conformational landscape of this compound is complex, governed by the flexibility of the cyclohexane (B81311) ring, the orientation of the ethyl group, and the rotation around the bond connecting the cycloalkyl and phenyl rings.

Cyclohexane Ring Conformation : The cyclohexane ring predominantly adopts a chair conformation, which is its most stable, strain-free state. davuniversity.orgutexas.edu Other conformations, such as the boat or twist-boat, are significantly higher in energy and exist as transition states or minor contributors at equilibrium. libretexts.org

Substituent Positions : The ethyl group on the cyclohexane ring can occupy either an axial or an equatorial position. Due to steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same side of the ring, the conformer with the ethyl group in the equatorial position is strongly favored. libretexts.orgopenochem.org This preference is a general principle for substituted cyclohexanes, where larger groups overwhelmingly favor the equatorial position to minimize steric strain. utexas.edu

Table 2: A-Values (Gibbs Free Energy Difference) for Axial vs. Equatorial Monosubstituted Cyclohexanes

This table illustrates the energetic penalty for placing substituents in the axial position, highlighting the strong preference for the equatorial position.

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH₃ | 7.3 |

| -CH₂CH₃ (Ethyl) | 7.5 |

Data sourced from principles of conformational analysis. utexas.eduopenochem.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules in a condensed phase. These simulations model the atomic motions over time, providing insights into how intermolecular forces govern the structure and properties of the substance in bulk.

The primary site for hydrogen bonding in this compound is the amino (-NH₂) group. The two N-H bonds can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. In the pure substance, this leads to the formation of a network of N-H···N hydrogen bonds.

In protic solvents like water or alcohols, the aniline moiety can both donate and accept hydrogen bonds with solvent molecules (N-H···O and O-H···N). bohrium.com Computational studies on aniline-water complexes have shown that the hydrogen bond where the aniline nitrogen acts as the acceptor (Ph-H₂N···HOH) is generally stronger than the one where it acts as a donor (H₂O···HNH-Ph). The bulky and hydrophobic ethylcyclohexyl group may sterically hinder the approach of other molecules to the amino group, potentially weakening the hydrogen bonding network compared to unsubstituted aniline.

The aromatic ring of this compound allows for π-π stacking interactions, which are a significant type of non-covalent interaction that influences the packing of aromatic molecules in condensed phases. researchgate.net These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. Aniline itself can form dimers in either parallel-displaced or T-shaped conformations. researchgate.net

Quantum mechanical calculations on aniline dimers have quantified the stabilization energy from these interactions. For instance, studies using the MP2 level of theory have calculated stacking interaction energies for aniline dimers to be in the range of -7 to -16 kcal/mol, depending on the conformation and phase. researchgate.net The presence of the electron-donating ethylcyclohexyl group increases the electron density of the aniline π-system, which can modulate the strength and geometry of these stacking interactions compared to aniline itself. nih.gov

Table 3: Calculated π-π Stacking Interaction Energies for Aniline Dimer Conformations

Data from quantum mechanical studies on unsubstituted aniline used to infer the behavior of this compound.

| Conformation (Dihedral Angle) | Phase | Stacking Interaction Energy (kcal/mol) |

|---|---|---|

| Staggered (120°) | Gas | -7.80 |

Source: Adapted from computational studies on aniline. researchgate.net

Reaction Pathway Modeling and Energetics for this compound Transformations

Computational methods are highly effective for modeling chemical reaction pathways and determining their energetics, providing insights into reaction mechanisms and kinetics. A common transformation for anilines is N-alkylation, which can be modeled to understand the reactivity of this compound. researchgate.netresearchgate.net

For a hypothetical reaction, such as the N-methylation of this compound with a methylating agent, DFT can be used to map the potential energy surface. This involves optimizing the geometries of the reactants, the transition state (TS), and the products. From these calculations, key energetic parameters can be determined:

Activation Energy (Eₐ) : The energy difference between the transition state and the reactants. This barrier determines the reaction rate.

Modeling studies on the alkylation of various anilines show that the reaction typically proceeds through a nucleophilic attack of the aniline nitrogen on the alkylating agent. researchgate.netacs.org The presence of the bulky ethylcyclohexyl group could introduce steric hindrance that raises the activation energy for N-alkylation compared to less substituted anilines.

Table 4: Hypothetical Energetic Parameters for N-Alkylation of an Aniline Derivative

This table provides representative values based on general aniline alkylation studies to illustrate the type of data obtained from reaction modeling.

| Reaction Step | Parameter | Typical Calculated Value (kJ/mol) |

|---|---|---|

| Reactants → Transition State | Activation Energy (Eₐ) | 80 - 120 |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new or untested chemical entities, thereby guiding research and development efforts in a more efficient manner.

Despite a thorough review of the scientific literature, no specific QSAR or QSPR studies focusing on the chemical reactivity and stability of this compound have been identified. Research in this area tends to focus on broader classes of compounds, such as aniline derivatives in general. Therefore, this section will outline the general principles of how QSAR/QSPR models are developed and could be applied to a compound like this compound, drawing on methodologies used for structurally related aniline derivatives.

The development of a QSAR or QSPR model is a systematic process that involves several key stages:

Data Set Selection: A crucial first step is the compilation of a data set of compounds with known chemical reactivity or stability data. For a study involving this compound, this would ideally include a series of structurally similar aniline derivatives.

Molecular Descriptor Calculation: A wide array of molecular descriptors would then be calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: Related to the molecular formula and connectivity.

Topological Descriptors: Describing the two-dimensional arrangement of atoms.

Geometrical Descriptors: Based on the three-dimensional structure of the molecule.

Physicochemical Descriptors: Such as hydrophobicity (LogP) and electronic effects (Hammett constants).

Quantum Mechanical Descriptors: Derived from quantum chemical calculations, providing insights into the electronic structure.

Model Development and Validation: Statistical methods are employed to build a mathematical model that links the calculated descriptors to the observed reactivity or stability. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.gov The robustness and predictive power of the resulting model are then rigorously validated using both internal and external validation techniques.

For instance, in QSAR studies on the lipophilicity of aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity have been found to be significant. nih.gov Similarly, investigations into the ability of aniline derivatives to form protein free radicals have identified the Hammett constant (σ) as a key parameter.

A hypothetical QSAR/QSPR study on the chemical reactivity of this compound would likely involve calculating a range of descriptors to capture the influence of its specific structural features—the aniline core, the ethyl group, and the cyclohexyl moiety. The stability of the compound could be correlated with descriptors related to its electronic properties and susceptibility to oxidation or other degradation pathways.

The predictive models generated from such studies are valuable for several reasons. They can be used to:

Estimate the reactivity and stability of novel, unsynthesized derivatives of this compound.

Provide insights into the molecular features that govern these properties.

Guide the design of new compounds with enhanced stability or desired reactivity profiles.

While specific data tables and detailed research findings for this compound are not available, the established QSAR/QSPR methodologies provide a robust framework for future computational and theoretical investigations into this compound. The tables below illustrate the types of data that would be generated in such a study.

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Analysis of this compound and Related Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| This compound | 203.34 | 4.2 | 26.02 | 1.8 |

| Aniline | 93.13 | 0.9 | 26.02 | 1.5 |

| 3-Ethylaniline | 121.18 | 2.0 | 26.02 | 1.6 |

| 3-Cyclohexylaniline | 175.28 | 3.4 | 26.02 | 1.7 |

Table 2: Hypothetical QSAR Model for Predicting Chemical Stability

| Compound | Experimental Stability (t½ in hours) | Predicted Stability (t½ in hours) | Residual |

| This compound | 48 | 46.5 | 1.5 |

| Aniline | 12 | 13.2 | -1.2 |

| 3-Ethylaniline | 24 | 25.0 | -1.0 |

| 3-Cyclohexylaniline | 36 | 35.1 | 0.9 |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-(2-Ethylcyclohexyl)aniline, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, aliphatic, and amine protons. The aromatic protons on the aniline (B41778) ring are expected to appear in the downfield region, typically between 6.5 and 7.2 ppm, with splitting patterns indicative of a 1,3-disubstituted benzene (B151609) ring. The amine protons (-NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the 2-ethylcyclohexyl group will resonate in the upfield region, generally between 0.8 and 2.0 ppm. The ethyl group's methylene (B1212753) and methyl protons will show characteristic quartet and triplet patterns, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons will have signals in the range of 110-150 ppm. The carbon attached to the nitrogen atom (C-3) is expected to be significantly deshielded. The carbons of the ethylcyclohexyl substituent will appear in the aliphatic region of the spectrum, typically between 10 and 40 ppm.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shifts (ppm)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.2 | m |

| -NH₂ | 3.5 - 4.5 (broad) | s |

| Cyclohexyl H | 1.0 - 2.0 | m |

| Ethyl -CH₂- | 1.2 - 1.6 | q |

| Ethyl -CH₃ | 0.8 - 1.0 | t |

¹³C NMR Predicted Chemical Shifts (ppm)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Alkyl | 138 - 142 |

| Aromatic C-H | 112 - 130 |

| Cyclohexyl C | 25 - 45 |

| Ethyl -CH₂- | 20 - 30 |

| Ethyl -CH₃ | 10 - 15 |

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) would likely be employed.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Aromatic amines typically show a strong molecular ion peak. miamioh.edu The fragmentation of this compound is expected to follow characteristic pathways for alkyl-substituted anilines. miamioh.edulibretexts.org Key fragmentation would involve the loss of the ethyl group and cleavage of the cyclohexyl ring. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. libretexts.org Another common fragmentation for anilines is the loss of HCN. miamioh.edu

Expected Fragmentation Pattern for this compound:

Predicted Key Mass Spectrometry Fragments

| Fragment | m/z (expected) | Origin |

|---|---|---|

| [M]⁺ | 203 | Molecular Ion |

| [M-29]⁺ | 174 | Loss of ethyl radical (•C₂H₅) |

| [M-111]⁺ | 92 | Loss of ethylcyclohexyl radical |

| [C₆H₆N]⁺ | 92 | Benzylic cleavage |

| [C₆H₅NH₂]⁺• | 93 | Aniline radical cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, and the C=C bonds of the benzene ring. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary amine) | Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| N-H | Bending | 1580 - 1650 |

| C-N | Stretching | 1250 - 1340 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other alkyl-substituted anilines. Aniline itself exhibits two main absorption bands in the UV region. researchgate.netnist.gov The primary band, corresponding to a π → π* transition, is typically observed around 230-240 nm. A secondary, weaker band, resulting from another π → π* transition, is usually seen around 280-290 nm. researchgate.net The presence of the alkyl substituent on the aniline ring is expected to cause a slight red shift (bathochromic shift) of these absorption maxima. The intensity of the absorption is related to the probability of the electronic transition.

Predicted UV-Vis Absorption Maxima for this compound:

Expected UV-Vis Absorption Data

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π | ~240 - 250 | Ethanol/Methanol |

| π → π | ~285 - 295 | Ethanol/Methanol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, insights can be drawn from the crystal structures of related aniline derivatives. cambridge.orgresearchgate.net

Applications and Advanced Materials Chemistry Incorporating 3 2 Ethylcyclohexyl Aniline

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

Aniline (B41778) and its substituted counterparts are fundamental intermediates in organic synthesis. The amino group (-NH₂) on the aromatic ring is a versatile functional group that can undergo a variety of chemical transformations. These include diazotization to form diazonium salts, which are gateways to numerous other functional groups, and N-alkylation or N-acylation to produce more complex secondary and tertiary amines and amides.

The synthesis of aniline derivatives often involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amino group. For a compound like 3-(2-Ethylcyclohexyl)aniline, a plausible synthetic route would involve the nitration of ethylcyclohexylbenzene and subsequent reduction. The resulting aniline derivative can then serve as a scaffold for constructing more elaborate molecules for pharmaceuticals, agrochemicals, and dyes. The cyclohexyl and ethyl substituents would impart specific steric and electronic properties to the final products.

Polymer Chemistry and Functional Polymers

Aniline derivatives are crucial monomers in the synthesis of functional polymers, particularly conducting polymers.

Monomers for Conducting Polymers and Polyanilines

Polyaniline is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and straightforward synthesis. The polymerization of aniline and its derivatives is typically achieved through oxidative polymerization. The properties of the resulting polyaniline can be tailored by introducing substituents on the aniline monomer.

While no specific studies on the polymerization of this compound were found, it is conceivable that it could be polymerized to form a substituted polyaniline. The bulky 2-ethylcyclohexyl group would likely influence the polymer's morphology, solubility, and conductivity. For instance, such a substituent could increase the solubility of the polymer in organic solvents, which is a significant advantage for processability. However, the steric hindrance might also affect the planarity of the polymer backbone, potentially reducing its electrical conductivity.

Functionalization of Polymer Chains with this compound Derivatives

Aniline derivatives can also be used to functionalize existing polymer chains. This can be achieved by grafting aniline-containing moieties onto the polymer backbone or by using them as end-capping agents. This functionalization can introduce new properties to the polymer, such as conductivity, redox activity, or specific binding capabilities. Again, while specific examples involving this compound are absent from the literature, its derivatives could potentially be used to impart hydrophobicity or alter the mechanical properties of various polymers.

Liquid Crystal Systems and Aniline-Based Mesogens

Aniline derivatives are common components in the design of liquid crystals, which are materials that exhibit properties between those of conventional liquids and solid crystals. The rigid aromatic core of aniline, combined with flexible aliphatic chains, is a classic design principle for creating calamitic (rod-shaped) liquid crystals.

The general structure of an aniline-based mesogen often involves a central rigid core, typically composed of multiple aromatic rings linked together, and one or more flexible terminal groups. The 2-ethylcyclohexyl group in this compound could serve as a non-polar, flexible tail in a liquid crystal molecule. The presence of such a bulky, non-planar group could influence the mesophase behavior, such as the clearing point and the type of liquid crystalline phase formed (e.g., nematic, smectic).

Organic Electronics and Semiconductor Materials

The semiconducting properties of aniline derivatives make them valuable in the field of organic electronics.

OLED and Photonic Materials Utilizing Aniline Derivatives

In Organic Light-Emitting Diodes (OLEDs), aniline derivatives are frequently used as building blocks for hole-transporting materials (HTMs) and host materials for the emissive layer. The electron-rich nature of the aniline nitrogen atom facilitates the transport of positive charge carriers (holes).

While there is no specific information on the use of this compound in OLEDs, its structural features suggest potential applicability. The aniline core could provide the necessary electronic properties for hole transport, while the ethylcyclohexyl substituent could be used to tune the material's solubility, film-forming properties, and intermolecular interactions, which are all critical for device performance and stability. The bulky side group might also help in preventing crystallization and promoting the formation of stable amorphous films, a desirable characteristic for OLED materials.

Charge Transport Materials Incorporating Aniline Moieties

Aniline and its derivatives are fundamental components in the design of organic semiconducting materials due to their electron-donating nature and tunable electronic properties. acs.orgresearchgate.net The incorporation of aniline moieties into polymers and small molecules is a key strategy for creating materials used in organic field-effect transistors (OFETs) and other electronic devices. The specific substitution on the aniline ring, such as the 2-ethylcyclohexyl group, can significantly influence the material's solubility, morphology, and charge transport characteristics.

In one study, a series of diketopyrrolopyrrole (DPP)-based copolymers were functionalized with various aniline derivatives to act as biomarkers for acetone (B3395972) sensing in OFETs. rsc.org The aniline groups were attached via eight-carbon side chains to optimize solubility and the density of the functional aniline unit. rsc.org The electronic properties of the aniline moiety were systematically altered with electron-donating (methoxy) and electron-withdrawing (chloro) substituents to assess their impact on sensor performance. rsc.org This research underscores the principle that modifying the aniline structure, for instance with a bulky alkyl group like ethylcyclohexyl, can tune the electronic and physical properties of the resulting polymer for specific applications. rsc.org

Further research into donor-acceptor-donor (D-A-D) type conjugated small molecules has highlighted the utility of aniline derivatives. A molecule, TPA-AIG-TPA, incorporating triphenylamine (B166846) (a tri-aniline derivative) as the donor and azaisoindigo as the acceptor, was synthesized and used as the active layer in an OFET. acs.org This device exhibited excellent performance, achieving a maximum hole mobility of 0.12 cm²/Vs. acs.org The incorporation of bulky side chains is a common strategy to enhance the solubility and processability of such materials, suggesting a role for derivatives like this compound.

Theoretical studies on 4-(1,2,2-triphenylvinyl)aniline (B3030565) salicylaldehyde (B1680747) hydrazone, a flexible organic molecule, have shown that crystal packing forces can enhance molecular rigidity and reduce the internal reorganization energy, a critical factor for efficient charge transport. researchgate.net The intrinsic electron mobility in this aniline derivative was found to be significantly higher than its hole mobility. researchgate.net These findings indicate that the solid-state packing, influenced by the size and shape of substituents like the ethylcyclohexyl group, plays a crucial role in the electronic performance of aniline-based materials.

| Material Type | Aniline Moiety | Application | Key Finding |

| DPP-based Copolymers | Substituted Anilines | OFET Gas Sensors | Aniline functionalization allows for tuning of sensor performance. rsc.org |

| D-A-D Small Molecule | Triphenylamine | OFETs | Achieved high hole mobility of 0.12 cm²/Vs. acs.org |

| Flexible Small Molecule | 4-(1,2,2-triphenylvinyl)aniline derivative | Organic Semiconductors | Crystal packing enhances rigidity and charge transport properties. researchgate.net |

Catalysis and Ligand Design

The aniline framework is a versatile platform for the development of ligands for catalysis, owing to the electronic and steric properties imparted by the amino group and its substituents.

Aniline Derivatives as Ligands for Metal Catalysis

Aniline derivatives are crucial precursors for a wide range of ligands used in transition-metal catalysis. Their structures can be readily modified to tune the steric and electronic environment around a metal center, thereby controlling the catalyst's activity and selectivity.

One notable application is in the synthesis of N-heterocyclic carbene (NHC) ligands. Novel, sterically bulky NHC ligands, referred to as IPr#, have been developed from aniline. rutgers.edu These ligands create extreme steric hindrance around the transition metal, which is critical for promoting challenging catalytic reactions and stabilizing reactive intermediates. rutgers.edu The activity of these aniline-derived ligands has been demonstrated in several palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings, with good to excellent yields. rutgers.edu The bulky 2-ethylcyclohexyl group in this compound makes it an ideal candidate for designing such sterically demanding ligands.

In another advancement, a palladium catalyst system utilizing a thioether-carboxylic acid (S,O-ligand) has been shown to be highly effective for the para-selective C–H olefination and alkynylation of a broad range of aniline derivatives. nih.govnih.gov This methodology is significant because it functionalizes the aniline core at a remote position without the need for a directing group. The S,O-ligand was found to be critical for achieving high para-selectivity. nih.gov The reaction proceeds under mild conditions and is compatible with primary, secondary, and tertiary anilines bearing both electron-donating and electron-withdrawing groups. nih.govnih.gov